molecular formula C15H16N2O4S B5971424 N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B5971424
M. Wt: 320.4 g/mol
InChI Key: VWXIYSANVHVOTF-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, also known as HMSH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Bioactive Properties and Interaction with DNA

N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has shown significant bioactive properties. In a study, it was found to exhibit remarkable activities in various biological areas including antibacterial, antifungal, antioxidant, and cytotoxic activities. It also showed effective interaction with Salmon sperm DNA (SS-DNA) through intercalation mode of interaction, which is significant in the study of DNA-binding chemicals (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antimicrobial and Antibacterial Activity

Several studies have indicated the compound's potential in antimicrobial and antibacterial applications. It has demonstrated effective antimicrobial activity against various bacterial and fungal strains. In particular, the minimum inhibitory concentration (MIC) for antibacterial activity ranges widely, indicating its varying effectiveness against different bacterial types. These findings are crucial for developing new antimicrobial agents (Hu, Xue, Zhao, & Yang, 2015).

Applications in Photodynamic Therapy

The compound has also been identified as having potential in photodynamic therapy, particularly for the treatment of cancer. Its properties as a photosensitizer, especially its high singlet oxygen quantum yield, make it a candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Xanthine Oxidase Inhibitory Activity

The compound has been explored for its xanthine oxidase inhibitory activities, which is significant in the treatment of diseases like gout. Docking simulations suggested potential binding modes of the compound with the enzyme, indicating its therapeutic potential in this area (Xue, Li, Han, & Luo, 2022).

Antioxidant Properties

Research has also indicated the compound's efficacy as an antioxidant. Computational studies suggested that the compound and its tautomers exhibit significant antioxidant behavior, which is important for developing new antioxidant agents (Ardjani & Mekelleche, 2017).

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-6-8-13(9-7-11)22(19,20)17-16-10-12-4-3-5-14(21-2)15(12)18/h3-10,17-18H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXIYSANVHVOTF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
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N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
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N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
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N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 5
N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 6
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N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

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